molecular formula C20H14N2O B2543123 4B-phenyl-4bH-benzo[4,5]imidazo[2,1-a]isoindol-11(5H)-one CAS No. 16147-55-0

4B-phenyl-4bH-benzo[4,5]imidazo[2,1-a]isoindol-11(5H)-one

Cat. No.: B2543123
CAS No.: 16147-55-0
M. Wt: 298.345
InChI Key: SVKGEWOKFFPTCI-UHFFFAOYSA-N
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Description

4B-phenyl-4bH-benzo[4,5]imidazo[2,1-a]isoindol-11(5H)-one is a complex heterocyclic compound that belongs to the class of imidazo[2,1-a]isoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system that includes benzene, imidazole, and isoindole moieties, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4B-phenyl-4bH-benzo[4,5]imidazo[2,1-a]isoindol-11(5H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Cyclization: The intermediate formed in the first step undergoes cyclization to form the imidazo[2,1-a]isoindole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4B-phenyl-4bH-benzo[4,5]imidazo[2,1-a]isoindol-11(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4B-phenyl-4bH-benzo[4,5]imidazo[2,1-a]isoindol-11(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4B-phenyl-4bH-benzo[4,5]imidazo[2,1-a]isoindol-11(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, or enzymes, affecting their function.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[4,5]imidazo[1,2-a]pyridines
  • Benzo[4,5]imidazo[1,2-a]pyrimidines

Comparison

4B-phenyl-4bH-benzo[4,5]imidazo[2,1-a]isoindol-11(5H)-one is unique due to its specific fused ring system and the presence of the phenyl group at the 4B position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4b-phenyl-5H-isoindolo[2,1-a]benzimidazol-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c23-19-15-10-4-5-11-16(15)20(14-8-2-1-3-9-14)21-17-12-6-7-13-18(17)22(19)20/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKGEWOKFFPTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C23C4=CC=CC=C4C(=O)N2C5=CC=CC=C5N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16147-55-0
Record name 4B,5-DIHYDRO-4B-PHENYL-11H-ISOINDOLO(2,1-A)BENZIMIDAZOL-11-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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